2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRCVAWTGZSLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-18-1 | |
| Record name | Benzeneethanol, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-2-[4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is explored for its potential therapeutic applications:
- Antiviral Activity : Research indicates that this compound may serve as an intermediate in synthesizing chemokine CCR5 antagonists, which are relevant in HIV treatment.
- Antimicrobial Properties : Similar amino alcohol derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, suggesting that this compound may possess similar properties.
- Anticancer Potential : Compounds with trifluoromethyl groups are often studied for their ability to inhibit cancer cell proliferation by interfering with cell signaling pathways.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its chiral nature allows for the synthesis of enantiomerically pure products, which are crucial in drug development.
- Reactions Involving Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, making it a useful precursor for further chemical modifications.
Biological Studies
The interactions of this compound with biological targets are under investigation:
- Receptor Binding Studies : The compound's ability to modulate receptor activity suggests potential applications in immunology and signaling pathways involved in disease processes.
- Mechanistic Studies : Understanding the mechanism of action involves studying how the trifluoromethyl group enhances binding affinity and metabolic stability, leading to prolonged biological activity.
Case Study 1: Antiviral Research
In a study investigating CCR5 antagonists, researchers synthesized derivatives of this compound. These derivatives demonstrated promising activity against HIV by blocking viral entry into host cells. The presence of the trifluoromethyl group was critical in enhancing the binding affinity to the CCR5 receptor.
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of similar amino alcohols. Results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on bacterial growth, suggesting that this compound could be developed into a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 2-Amino-2-[4-(trifluoromethyl)phenyl]ethanol hydrochloride
- Molecular Formula: C₉H₁₁ClF₃NO
- Molecular Weight : 241.64 g/mol
- CAS Number : 2829292-57-9 (R-enantiomer)
- Key Features: Contains a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Ethanolamine backbone with an amino group and hydroxyl group. Exists as enantiomers (R and S configurations), with the R-enantiomer documented in commercial catalogs .
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
Key Observations :
- Trifluoromethyl vs. Chloro/Fluoro : The -CF₃ group increases steric bulk and electron-withdrawing effects compared to -Cl or -F, influencing binding affinity in biological targets .
- Positional Isomerism : Substitutions at the 3- or 4-position on the phenyl ring modulate steric interactions and electronic properties .
Backbone-Modified Derivatives
Key Observations :
- Functional Groups: Ethanolamine derivatives offer hydroxyl groups for hydrogen bonding, while esters or carboxylic acids provide reactivity for further derivatization .
Enantiomeric Comparisons
Key Observations :
Physicochemical Properties
Commercial Availability and Pricing
Biological Activity
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride, a compound with the molecular formula C9H10F3NO·HCl, has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Structure : The compound features an amino alcohol structure with a trifluoromethyl group positioned on the phenyl ring. This configuration significantly influences its biological interactions.
- Physical Properties : It is a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating its use in biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group can enhance binding affinity to target enzymes, potentially inhibiting their activity. For instance, studies have shown that compounds with similar structures can effectively inhibit serotonin uptake by interacting with the transporter proteins involved in neurotransmission .
- Modulation of Receptor Activity : The compound may modulate receptor activity through competitive inhibition or allosteric modulation, affecting pathways related to neurotransmitter release and uptake.
Antimicrobial Activity
Research has indicated that compounds with amino alcohol structures exhibit antimicrobial properties. For example:
- Antimycobacterial Activity : A study demonstrated that related compounds showed promising activity against Mycobacterium tuberculosis (Mtb), indicating potential for further exploration in treating tuberculosis .
| Compound | MIC (mg/L) | Effectiveness |
|---|---|---|
| 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | TBD | Potential activity against Mtb |
| Rifampin | 0.03 | Standard treatment |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects:
- Serotonin Uptake Inhibition : Similar compounds have been shown to inhibit serotonin uptake by up to six times more effectively than their non-fluorinated counterparts, suggesting that this compound may possess similar properties .
Case Studies
-
Study on Antimycobacterial Activity :
- A series of amino alcohol derivatives were screened against Mtb. The results indicated that modifications in the amino and alcohol functionalities significantly affected their antimicrobial potency. The trifluoromethyl substitution was noted to enhance efficacy due to improved membrane permeability and interaction with bacterial enzymes.
-
Neuropharmacological Assessment :
- In a controlled study assessing serotonin transporter inhibition, compounds similar to this compound exhibited significant inhibition rates. This suggests potential applications in treating mood disorders where serotonin dysregulation is a factor.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride, and how can purity be optimized?
- Methodological Answer : A common approach involves reductive amination of 4-(trifluoromethyl)benzaldehyde with ethanolamine derivatives, followed by HCl salt formation. Acid hydrolysis (e.g., concentrated HCl at 70–80°C for 4–6 hours in THF) is critical for deprotection and salt crystallization . Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O:ACN) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Verify the presence of the ethanol backbone (δ ~3.6–4.0 ppm for –CH₂OH) and trifluoromethyl group (δ ~120–125 ppm in 13C).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 254.09 (calculated for C₉H₁₁F₃NO⁺).
- IR Spectroscopy : Look for O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretches.
- X-ray Crystallography : Resolve chiral center configuration if enantiomeric purity is critical .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation .
- Work in a fume hood due to potential HCl vapor release during synthesis.
- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Dispose of waste via neutralization (e.g., NaOH) before professional disposal .
Advanced Research Questions
Q. How can enantiomeric purity impact biological activity, and what methods resolve this?
- Methodological Answer : The chiral center at the aminoethanol moiety can lead to divergent receptor-binding affinities (e.g., β-adrenergic or NMDA receptor modulation). Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane:isopropanol) to separate enantiomers. For asymmetric synthesis, employ chiral catalysts (e.g., Ru-BINAP) during reductive amination . Validate enantiopurity via optical rotation ([α]D²⁵ = ±15° in MeOH) .
Q. What strategies mitigate discrepancies in reported solubility and stability data?
- Methodological Answer : Solubility conflicts often arise from solvent polarity (e.g., DMSO vs. water) and pH. Perform solubility assays at 25°C in buffered solutions (pH 1–7.4). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Note: The trifluoromethyl group enhances hydrolytic stability but may increase lipophilicity, complicating aqueous solubility .
Q. How can this compound be applied in medicinal chemistry as a pharmacophore?
- Methodological Answer : Its β-amino alcohol structure mimics neurotransmitters (e.g., epinephrine) and kinase inhibitors. Examples:
- Antimicrobials : Derivatize the amine with sulfonamide groups to target bacterial dihydropteroate synthase .
- CNS Agents : Modify the aryl group for blood-brain barrier penetration (logP >2.5) and test in dopamine receptor assays .
- Prodrug Design : Esterify the hydroxyl group to enhance bioavailability .
Q. What analytical techniques resolve conflicting bioactivity data in cell-based assays?
- Methodological Answer : Contradictions may stem from impurity profiles (e.g., residual solvents) or assay conditions.
- HPLC-ELSD : Quantify impurities (<0.5% threshold).
- Dose-Response Curves : Use Hill slopes to identify non-specific binding (slope <1 suggests aggregation).
- Counter-Screens : Test against related targets (e.g., adrenergic vs. serotonin receptors) to confirm selectivity .
Methodological Notes
- Synthesis Optimization : Replace THF with 2-MeTHF for greener chemistry .
- Data Reproducibility : Pre-equilibrate HPLC columns with buffer to minimize retention time variability.
- Advanced Applications : Pair with computational docking (AutoDock Vina) to predict binding modes to targets like β2-adrenergic receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
